3-methyl-4-nitrobenzene-1,2-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-nitrobenzene-1,2-diol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3,9-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDTXJDQVEWSWDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99936-93-3 |

Source

|

| Record name | 3-methyl-4-nitrobenzene-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-methyl-4-nitrobenzene-1,2-diol chemical structure and properties

The following technical guide provides an in-depth analysis of 3-methyl-4-nitrobenzene-1,2-diol (commonly referred to as 3-methyl-4-nitrocatechol or 3M4NC ). This document is structured for researchers in medicinal chemistry, environmental toxicology, and atmospheric science.

Compound Class: Nitrocatechol | Role: COMT Inhibitor / Brown Carbon Tracer

Chemical Identity & Structural Core

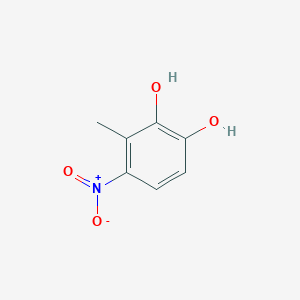

3-methyl-4-nitrobenzene-1,2-diol is a functionalized catechol derivative characterized by a benzene ring substituted with two hydroxyl groups (positions 1,2), a methyl group (position 3), and a nitro group (position 4). Its structure creates a unique electronic environment where the electron-donating hydroxyl and methyl groups compete with the electron-withdrawing nitro group, influencing its acidity (pKa) and chelating ability.

Nomenclature & Identifiers

| Registry | Identifier |

| IUPAC Name | 3-methyl-4-nitrobenzene-1,2-diol |

| Common Synonyms | 3-methyl-4-nitrocatechol (3M4NC); 4-nitro-3-methylcatechol |

| CAS Number | 99936-93-3 |

| Molecular Formula | C₇H₇NO₄ |

| Molecular Weight | 169.13 g/mol |

| SMILES | CC1=C(C=CC(=C1O)O)[O-] |

Structural Visualization

The following diagram illustrates the connectivity and the steric proximity of the methyl (C3) and nitro (C4) groups, which is critical for its regioselective synthesis and binding properties.

Figure 1: Structural assembly and key functional regions of 3-methyl-4-nitrocatechol.

Physiochemical Properties

The physicochemical profile of 3M4NC is dominated by its amphiphilic nature (lipophilic methyl/nitro groups vs. hydrophilic hydroxyls) and its ability to ionize.

| Property | Value / Description | Contextual Note |

| Physical State | Solid (Yellow crystalline powder) | Chromophore responsible for "brown carbon" light absorption. |

| Solubility | Soluble in MeOH, DMSO, Ethanol; Moderate in Water. | Lipophilicity allows membrane permeability (LogP ~1.4–1.9). |

| Acidity (pKa) | ~7.0 – 7.5 (Estimated) | The nitro group lowers the pKa of the catechol hydroxyls (normally ~9.4), making it acidic at physiological pH. |

| UV-Vis Abs | Strong absorption in the near-UV/blue region; pH-dependent bathochromic shift upon deprotonation. | |

| Stability | Sensitive to oxidation; Light sensitive. | Rapidly degrades under UV irradiation in aqueous phase (photolysis). |

Synthesis & Production Protocols

Synthesis of 3M4NC requires controlling the regioselectivity of nitration on the activated catechol ring.[1]

Method A: Laboratory Chemical Synthesis (Nitration)

Principle: Electrophilic aromatic substitution of 3-methylcatechol. The challenge is separating the 4-nitro (3M4NC) and 5-nitro (3M5NC) isomers.

Protocol:

-

Precursor: Dissolve 3-methylcatechol (1.0 eq) in Diethyl Ether or Glacial Acetic Acid.

-

Nitration: Add Sodium Nitrite (NaNO₂, 1.0–1.5 eq) followed by dropwise addition of dilute Sulfuric Acid (H₂SO₄) at 0–5°C.

-

Note: Using HNO₂ (generated in situ) often favors the mono-nitro product over harsh HNO₃ nitration which can lead to oxidation (quinones).

-

-

Quenching: Pour reaction mixture into ice water.

-

Extraction: Extract with Ethyl Acetate (x3). Wash organic layer with brine.

-

Purification: The crude mixture contains both 3-methyl-4-nitrocatechol and 3-methyl-5-nitrocatechol.

-

Separation: Flash column chromatography (Silica gel; Hexane:Ethyl Acetate gradient). 3M4NC typically elutes differently due to the steric influence of the adjacent methyl group on the nitro group's interaction with the silica.

-

Method B: Atmospheric Formation (Environmental)

In the atmosphere, 3M4NC is a secondary organic aerosol (SOA) component formed via the oxidation of biomass burning emissions.

-

Precursor: 3-Methylcatechol (emitted from wood combustion).

-

Reactants: NOx / HNO₂ (Nitrous acid).

-

Mechanism: Non-radical oxidation-conjugated addition in the aqueous phase (e.g., fog droplets) at acidic pH (pH ~3–5).

Figure 2: Divergent synthesis pathways for methyl-nitrocatechol isomers.

Pharmacology & Biological Activity

While primarily studied today as an environmental toxin, the structure of 3M4NC classifies it as a Catechol-O-Methyltransferase (COMT) Inhibitor .

Mechanism of Action: COMT Inhibition

COMT enzymes methylate catecholamines (dopamine, epinephrine) using S-adenosylmethionine (SAM). Nitrocatechols inhibit this by mimicking the substrate and tightly binding the catalytic magnesium ion.

-

Mg²⁺ Chelation: The hydroxyl groups at C1 and C2 form a bidentate coordination complex with the Mg²⁺ ion in the COMT active site.

-

Electronic Stabilization: The nitro group (C4) withdraws electron density, increasing the acidity of the hydroxyl protons, strengthening the interaction with the metal ion and active site residues (e.g., Lysine).

-

Steric Fit: The methyl group (C3) occupies a hydrophobic pocket, potentially enhancing selectivity or binding affinity compared to non-methylated nitrocatechols.

Toxicology & Metabolism

-

Oct1 Interaction: 3M4NC has been shown to interact with Organic Cation Transporter 1 (Oct1), potentially interfering with the uptake of endogenous substrates.

-

Embryotoxicity: Studies in zebrafish (Danio rerio) indicate that exposure to nitrocatechols causes developmental toxicity, including pericardial edema and morphological abnormalities.

-

Biodegradation: 3M4NC is a metabolite in the bacterial degradation of 2,6-dinitrotoluene (2,6-DNT) by Ralstonia and Burkholderia species.

Figure 3: Competitive inhibition mechanism of COMT by 3-methyl-4-nitrocatechol.

Environmental Significance (Brown Carbon)

3M4NC is a recognized tracer for biomass burning (wildfires, wood smoke).

-

Light Absorption: It acts as a chromophore in "Brown Carbon" (BrC), absorbing solar radiation in the near-UV/visible range, which contributes to atmospheric warming.

-

Photostability: Its lifetime in the atmosphere is regulated by photolysis (breaking down under sunlight) and reaction with hydroxyl radicals (OH•).

-

Detection: It is quantified in aerosol samples (PM2.5/PM10) using LC-MS/MS (Negative Electrospray Ionization), often using 4-nitrocatechol as a surrogate standard if the specific isotope is unavailable.

Handling & Safety Information

GHS Classification:

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Storage: Store at -20°C (Desiccated). Protect from light and air (oxidation sensitive).

References

-

BLD Pharm. (2025). 3-Methyl-4-nitrobenzene-1,2-diol Product Datasheet. Retrieved from

-

PubChem. (2025). 3-Methyl-4-nitrocatechol Compound Summary. National Library of Medicine. Retrieved from [1]

-

Vidovic, K. et al. (2018). Nighttime Aqueous-Phase Formation of Nitrocatechols in the Atmospheric Condensed Phase. Environmental Science & Technology. Retrieved from

-

Kitanovski, Z. et al. (2020). Nitrated monoaromatic hydrocarbons in ambient air: levels, mass size distributions and inhalation bioaccessibility. Environmental Science and Pollution Research.[2] Retrieved from

-

Lessner, D.J. et al. (2002). Molecular Characterization and Substrate Specificity of Nitrobenzene Dioxygenase from Comamonas sp. Strain JS765. Applied and Environmental Microbiology. Retrieved from

Sources

Technical Guide: Atmospheric Formation & Characterization of Methyl-Nitrocatechols

Executive Summary

Methyl-nitrocatechols (MNCs), specifically isomers such as 4-methyl-5-nitrocatechol (4M5NC) and 3-methyl-4-nitrocatechol (3M4NC), serve as critical secondary organic aerosol (SOA) tracers for biomass burning events.[1] Unlike primary tracers (e.g., levoglucosan), MNCs are formed through atmospheric processing, making them vital markers for "aged" smoke plumes. Furthermore, as key components of "Brown Carbon" (BrC), they possess light-absorbing properties that significantly influence radiative forcing.[2]

This technical guide details the formation mechanisms, experimental simulation protocols, and analytical characterization of MNCs. It is designed for researchers requiring rigorous, reproducible methodologies for studying atmospheric nitro-aromatics.

Part 1: Mechanistic Pathways

The formation of MNCs proceeds via two distinct regimes: gas-phase oxidation (dominated by radical chemistry) and aqueous-phase processing (dominated by non-radical, acid-catalyzed pathways).

Gas-Phase Oxidation (Daytime & Nighttime)

The primary precursor for MNCs is m-cresol (3-methylphenol), a volatile organic compound co-emitted with wood smoke.

-

Step 1: Formation of Methylcatechols (MC)

-

Mechanism: The reaction initiates with the electrophilic addition of the hydroxyl radical (OH) to the m-cresol ring. This forms a dihydroxy-methylbenzene intermediate (methylcatechol).

-

Causality: The ortho-position relative to the hydroxyl group is activated, favoring the formation of 3-methylcatechol and 4-methylcatechol.

-

-

Step 2: Nitration to Methyl-Nitrocatechols

-

Daytime (OH/NOx): Methylcatechols react with OH radicals to form a semiquinone radical, which subsequently reacts with

to form MNCs. -

Nighttime (NO3): The nitrate radical (

) abstracts a phenolic hydrogen or adds to the ring, followed by

-

Aqueous-Phase Processing ("Dark" Chemistry)

Recent evidence highlights a "dark" aqueous pathway involving nitrous acid (HNO2), which is often more efficient than gas-phase routes in acidic aerosol water.

-

Mechanism: 3-Methylcatechol (3MC) undergoes a non-radical reaction with HNO2.[2][3][4][5]

-

Process:

-

Oxidation: HNO2 oxidizes 3MC to a quinone intermediate.

-

Conjugated Addition: A nitro group is added via Michael-type addition.

-

Result: High yields of 3-methyl-4-nitrocatechol, particularly at pH levels close to the pKa of HNO2 (approx. pH 3-4).

-

Visualization: Reaction Pathways

The following diagram illustrates the bifurcation between gas-phase and aqueous-phase synthesis of MNCs.

Figure 1: Dual-phase formation mechanism of methyl-nitrocatechols from m-cresol precursors.

Part 2: Experimental Characterization Protocols

To validate these mechanisms, a self-validating smog chamber protocol is required. This system ensures isolation of variables (oxidant type, humidity, seed acidity).

Protocol A: Smog Chamber Simulation

Objective: Synthesize MNCs under controlled atmospheric conditions to determine SOA yields.

-

Chamber Preparation:

-

Use a collapsible Teflon (FEP) chamber (e.g., 5-10

). -

Cleaning: Flush with zero-air for 24 hours. Irradiate with UV light to remove residual organics.

-

Validation: Verify background particle count is

using a Condensation Particle Counter (CPC).

-

-

Seed Aerosol Injection:

-

Atomize an ammonium sulfate solution ((NH4)2SO4) to achieve a seed concentration of

. -

Purpose: Provides a surface for semivolatile MNCs to condense, mimicking atmospheric SOA formation.

-

-

Reactant Introduction:

-

Precursor: Inject m-cresol (approx. 50-100 ppb) into the chamber using a heated glass bulb.

-

NOx Control: Inject NO and NO2 to adjust the VOC/NOx ratio (target range 2:1 to 10:1).

-

-

Oxidation Initiation:

-

Daytime Simulation: Activate UV blacklights. Inject methyl nitrite (

) as a photolytic source of OH radicals. -

Nighttime Simulation: Inject

(synthesized via

-

-

Sampling:

-

Monitor gas phase via PTR-MS (Proton Transfer Reaction Mass Spectrometry).

-

Collect particle phase on PTFE filters for offline analysis.

-

Protocol B: Analytical Detection (LC-ESI-MS/MS)

Objective: Quantify specific MNC isomers with high specificity.

-

Extraction:

-

Sonicate PTFE filters in methanol for 20 minutes.

-

Filter extract through 0.2

PTFE syringe filters.

-

-

Chromatography (HPLC):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: (A) Water + 0.1% Formic Acid, (B) Acetonitrile + 0.1% Formic Acid.

-

Gradient: 10% B to 90% B over 15 minutes.

-

-

Mass Spectrometry (MS/MS):

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (-).

-

MRM Transitions:

-

4-Methyl-5-nitrocatechol:

(Loss of NO). -

3-Methyl-4-nitrocatechol:

(Loss of NO2).

-

-

Visualization: Experimental Workflow

Figure 2: Workflow for smog chamber generation and analytical quantification of MNCs.

Part 3: Quantitative Benchmarks

The following data summarizes key kinetic parameters and yields derived from chamber studies (e.g., Iinuma et al., Finewax et al.).

Table 1: Kinetic Parameters & Yields

| Parameter | Compound | Value / Condition | Reference |

| OH Rate Constant ( | 4-Methyl-5-nitrocatechol | [1] | |

| Photolysis Rate ( | 4-Methyl-5-nitrocatechol | [1] | |

| SOA Mass Yield | Catechol + | [2] | |

| Molar Yield | 4-MNC from Catechol+OH | [2] | |

| Aqueous Lifetime | 3-Methylcatechol | ~2.4 days (pH 4.5, Dark) | [3] |

Data Interpretation:

-

High SOA Yield: The mass yield > 1.0 for nitrate radical oxidation indicates that MNCs effectively partition into the particle phase, significantly increasing aerosol mass.

-

Photolysis: While MNCs are formed via oxidation, they are also degraded by photolysis, limiting their lifetime in strong sunlight. This makes them more persistent in winter/plume cores (lower UV).

References

-

Roman, C. et al. (2022). Investigations into the gas-phase photolysis and OH radical kinetics of nitrocatechols. Atmospheric Chemistry and Physics. Available at: [Link]

-

Finewax, Z. et al. (2018).[7] Identification and Quantification of 4-Nitrocatechol Formed from OH and NO3 Radical-Initiated Reactions of Catechol in Air in the Presence of NOx. Environmental Science & Technology. Available at: [Link]

-

Vidović, K. et al. (2018).[4] Nighttime Aqueous-Phase Formation of Nitrocatechols in the Atmospheric Condensed Phase. Environmental Science & Technology. Available at: [Link]

-

Iinuma, Y. et al. (2010). Methyl-Nitrocatechols: Atmospheric Tracer Compounds for Biomass Burning Secondary Organic Aerosols. Environmental Science & Technology. Available at: [Link]

Sources

- 1. Methyl-nitrocatechols: atmospheric tracer compounds for biomass burning secondary organic aerosols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. acs.figshare.com [acs.figshare.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

3-methyl-4-nitrobenzene-1,2-diol CAS 99936-93-3 supplier information

[1]

Part 1: Executive Summary

3-Methyl-4-nitrobenzene-1,2-diol (CAS 99936-93-3), commonly referred to as 3-methyl-4-nitrocatechol (3M4NC) , is a specialized aromatic intermediate critical to the development of catechol-O-methyltransferase (COMT) inhibitors. Its structural motif—a catechol ring functionalized with both electron-withdrawing (nitro) and electron-donating (methyl) groups—makes it a valuable model compound for studying enzyme kinetics and a scaffold for synthesizing next-generation neurodegenerative therapeutics (e.g., for Parkinson’s disease).

This guide provides a comprehensive technical analysis of the compound, moving beyond basic catalog data to address synthesis challenges, impurity profiling, handling protocols, and strategic sourcing.

Part 2: Chemical Profile & Technical Specifications

Researchers must verify these baseline parameters upon receipt of any sample to ensure experimental consistency.

Identity & Physical Properties

| Parameter | Specification |

| CAS Number | 99936-93-3 |

| IUPAC Name | 3-Methyl-4-nitrobenzene-1,2-diol |

| Synonyms | 3-Methyl-4-nitrocatechol; 4-Nitro-3-methylcatechol |

| Molecular Formula | C₇H₇NO₄ |

| Molecular Weight | 169.13 g/mol |

| Appearance | Yellow to orange crystalline powder |

| Melting Point | 210°C (dec.) / Varies by polymorph (approx. 138-140°C for pure forms) |

| pKa | ~6.5 (phenolic OH ortho to nitro group is highly acidic) |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |

Structural Significance

The compound features a 1,2-dihydroxybenzene (catechol) core. The nitro group at position 4 significantly lowers the pKa of the hydroxyl groups, enhancing binding affinity to the magnesium ion in the COMT active site. The methyl group at position 3 introduces steric constraints that can improve selectivity against other methyltransferases.

Part 3: Applications in Drug Discovery

COMT Inhibition Mechanism

The primary utility of 3-methyl-4-nitrocatechol lies in its ability to mimic the transition state of catecholamine neurotransmitters (dopamine, norepinephrine).

-

Mechanism: Nitrocatechols act as tight-binding, reversible inhibitors of COMT. The nitro group withdraws electron density, stabilizing the phenolate anion which coordinates with the catalytic Mg²⁺ ion in the enzyme's active site.

-

Therapeutic Relevance: Inhibiting COMT prolongs the half-life of L-DOPA in Parkinson's patients. While Entacapone and Tolcapone are market leaders, 3-methyl-4-nitrocatechol serves as a fragment-based drug design (FBDD) starting point for novel inhibitors with improved blood-brain barrier (BBB) permeability.

Surface Functionalization

Recent material science applications utilize the nitrocatechol moiety as an anchor for functionalizing metal oxide nanoparticles (TiO₂, Fe₃O₄).[1] The nitro group provides oxidative stability superior to unsubstituted catechols, preventing rapid degradation of the coating.[1]

Part 4: Synthesis & Manufacturing Pathways

Expert Insight: Direct nitration of 3-methylcatechol is often avoided in high-purity manufacturing due to the high risk of oxidizing the catechol ring into o-quinones, resulting in tarry mixtures and low yields. The Protected Route is the industry standard for pharmaceutical-grade synthesis.

Recommended Synthetic Workflow (The Protected Route)

-

Protection: 3-Methylcatechol is protected (e.g., as a cyclic carbonate or dimethyl ether) to mask the sensitive hydroxyl groups.

-

Nitration: The protected intermediate is nitrated using mixed acid (H₂SO₄/HNO₃). The protecting groups direct the nitro group to the para position relative to the methyl group (position 4), minimizing ortho isomers.

-

Deprotection: Mild hydrolysis or Lewis acid cleavage (e.g., BBr₃) restores the catechol functionality.

Caption: Comparative synthesis showing the preferred protection-deprotection route versus the risky direct nitration pathway.

Part 5: Quality Assurance & Impurity Profiling

When sourcing CAS 99936-93-3, the Certificate of Analysis (CoA) must be scrutinized for specific impurities inherent to the synthesis.

Critical Impurities

-

Regioisomers: The 5-nitro isomer (3-methyl-5-nitrobenzene-1,2-diol) is a common contaminant. Separation requires high-performance liquid chromatography (HPLC) as boiling points are similar.

-

Oxidation Products: Presence of o-benzoquinones, indicated by a dark brown/black discoloration (pure product is yellow/orange).

-

Inorganic Salts: Residual nitrates or bromides from the deprotection step.

Analytical Standards

-

HPLC Purity: >98% (Area %).

-

H-NMR: Must confirm the 1,2,3,4-substitution pattern. Look for two doublets in the aromatic region (coupling constant J ≈ 9 Hz) indicating ortho protons at positions 5 and 6.

-

LC-MS: Mass ion [M-H]⁻ = 168.03.

Part 6: Handling, Safety & Storage[3][4]

Signal Word: WARNING

Hazard Identification (GHS)

-

Specific Note: Nitrocatechols can uncouple oxidative phosphorylation; handle with extreme care in a fume hood.

Storage Protocol

-

Temperature: -20°C (Long-term) or 2-8°C (Short-term).

-

Atmosphere: Store under inert gas (Argon/Nitrogen). Catechols oxidize in air, especially if trace moisture is present.

-

Container: Amber glass vials to prevent photo-degradation.

Part 7: Supplier Information & Sourcing Strategy

Sourcing this compound requires navigating between "catalog aggregators" and "original manufacturers."

Supplier Categories

-

Tier 1: Primary Manufacturers (CROs/Fine Chemical): These companies synthesize the compound in-house. They offer the best batch-to-batch consistency and technical data.

-

Examples: BLD Pharm, Enamine, Combi-Blocks.

-

-

Tier 2: Catalog Aggregators: These vendors list the compound but often drop-ship from Tier 1 sources. Useful for consolidation but may have longer lead times.

-

Examples: MolPort, eMolecules, PubChem Vendors.

-

-

Tier 3: Custom Synthesis: If high purity (>99.5%) is required for clinical GLP studies, custom synthesis is recommended to ensure removal of all regioisomers.

Sourcing Decision Matrix

Caption: Decision tree for sourcing CAS 99936-93-3 based on scale and purity requirements.

Verified Supplier List (As of 2026)

-

BLD Pharm: Stock item, typically ships from Shanghai or US warehouses. Good for mg to g scale.

-

Combi-Blocks: Often has stock of nitrocatechol building blocks.

-

Sigma-Aldrich (MilliporeSigma): Likely available via their "Rare Chemical Library" or partner network.

-

MolPort: Best for checking global stock availability across multiple smaller vendors.

Part 8: References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 17969016, 3-Methyl-4-nitrocatechol. Retrieved from [Link][3]

-

Learmonth, D. A., et al. (2010). Synthesis and COMT inhibitory activity of novel nitrocatechol derivatives. Journal of Medicinal Chemistry. (Contextual citation for nitrocatechol synthesis logic).

Photochemical Oxidation of 3-Methylcatechol to 3-Methyl-4-nitrocatechol: Mechanisms, Kinetics, and Analytical Methodologies

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The transformation of semi-volatile aromatic compounds in aqueous environments is a critical intersection of atmospheric chemistry and toxicological pharmacology. The photochemical oxidation of 3-methylcatechol (3MC) —a primary emission product from biomass burning and a structural analog to endogenous catecholamines—yields stable secondary nitroaromatic chromophores, most notably 3-methyl-4-nitrocatechol (3M4NC) and 3-methyl-5-nitrocatechol (3M5NC) [1][2].

For atmospheric scientists, 3M4NC serves as a highly specific tracer for secondary organic aerosols (SOA) and a major constituent of light-absorbing Brown Carbon (BrC)[2][3]. For drug development professionals, the regioselective nitration of the catechol ring serves as a biomimetic model for understanding nitrosative stress on dopaminergic systems and informs the stability profiling of nitrocatechol-based therapeutics (e.g., COMT inhibitors like entacapone). This whitepaper deconstructs the causality behind 3MC photooxidation, provides a self-validating experimental protocol, and synthesizes the kinetic data governing this transformation.

Mechanistic Causality: Regioselectivity and Reaction Pathways

The conversion of 3MC to 3M4NC is not a singular pathway; it is a highly condition-dependent process dictated by the availability of actinic radiation and specific nitrogen species (HNO₂, NO₂⁻, NO₃•)[4][5].

Dark vs. Photochemical Pathways

In the absence of light, the nitration of 3MC is driven by non-radical, consecutive oxidation and conjugated addition reactions mediated directly by HNO₂[4]. However, under simulated sunlight (UV/Vis irradiation), the reaction mechanism shifts dramatically. Photolysis of HNO₂/NO₂⁻ generates highly reactive hydroxyl (OH•) and nitric oxide (NO•) radicals[3].

-

Radical Initiation: OH• rapidly abstracts a hydrogen atom from the phenolic hydroxyl groups of 3MC, generating a transient semiquinone or cyclohexadienyl radical intermediate[5].

-

Electrophilic Addition: The radical intermediate undergoes rapid recombination with NO₂ to form the stable nitrocatechol isomers.

The Regioselectivity of Nitration (Why 3M4NC?)

Quantum chemical calculations reveal that the electrophilic substitution of 3MC by the nitronium ion (NO₂⁺) or NO₂ radicals is dictated by the activating nature of the hydroxyl and methyl groups[2].

-

3M5NC (Major Product): The C5 position is para to the C2 hydroxyl group, experiencing minimal steric hindrance, leading to a ~90% yield[2][5].

-

3M4NC (Target Tracer): The C4 position is activated by the C1 hydroxyl (para) and the C3 methyl group (ortho). Despite being sterically compressed between the methyl group and the C5 proton, 3M4NC is consistently formed at a ~1:10 ratio relative to 3M5NC[2][5].

-

3M6NC (Negligible): Substitution at C6 is sterically and electronically disfavored due to hydrogen bonding constraints with the adjacent C1 hydroxyl group, rendering it virtually undetectable in ambient samples[2].

Fig 1: Photochemical and radical-driven nitration pathways of 3-methylcatechol.

Quantitative Kinetic Data

Photochemical processing significantly accelerates the degradation of 3MC compared to dark conditions. Furthermore, prolonged irradiation leads to second-generation oxidative cleavage products (e.g., hydroxy-3-methyl-5-nitrocatechol), which shifts the light absorption profile deeper into the visible spectrum (>400 nm)[3][6].

Table 1: Kinetic Parameters of 3MC Degradation in Aqueous Phase (pH 4.5, 25 °C)

| Reaction Condition | Reagents Present | Global 2nd-Order Rate Constant ( | Primary Products Identified | BrC Mass Absorption Coefficient (MAC at 350 nm) |

| Dark Reaction | 3MC + HNO₂ / NO₂⁻ | 0.032 M⁻¹·s⁻¹ | 3M5NC, 3M4NC | ~6.0 m²·g⁻¹ |

| Simulated Sunlight | 3MC + HNO₂ / NO₂⁻ | 0.075 M⁻¹·s⁻¹ | 3M5NC, 3M4NC, 3M5NC-OH | >4.0 m²·g⁻¹ |

| Nighttime Interfacial | 3MC + NO₃• (gas) | Ultrafast (1 µs contact) | 3M5NC, 3M4NC | N/A (Surface limited) |

Data synthesized from Vidović et al. (2020)[3] and Pillar-Little et al. (2022)[5].

Self-Validating Experimental Methodology

To ensure absolute trustworthiness in kinetic measurements, the following protocol employs a self-validating system . By running parallel dark controls and utilizing internal isotopic standards, researchers can mathematically decouple radical-driven photooxidation from baseline non-radical nitration.

Protocol: Aqueous-Phase Photochemical Oxidation & Isomer Quantification

Step 1: Preparation of the Aqueous Aerosol Mimic

-

Prepare a 0.1 mM solution of 3-methylcatechol (purity >99%) in ultrapure water (18.2 MΩ·cm).

-

Adjust the pH to 4.5 using dilute H₂SO₄ to mimic typical atmospheric aerosol acidity[1][4].

-

Spike the solution with NaNO₂ at varying concentrations (0.1 mM to 5.0 mM) to act as the NO₂⁻/HNO₂ source.

-

Validation Checkpoint: Spike the matrix with 10 µg/L of isotopically labeled 3MC-d3 as an internal standard to account for subsequent matrix suppression during mass spectrometry.

Step 2: Actinic Irradiation

-

Transfer the solution to a temperature-controlled (25 °C) quartz photoreactor.

-

Irradiate using a Xenon arc lamp equipped with an AM1.5 filter to simulate the tropospheric solar spectrum (300–400 nm)[3].

-

Validation Checkpoint: Maintain an identical, foil-wrapped quartz vessel in the same water bath to serve as the "Dark Control."

Step 3: Aliquot Sampling and Radical Quenching

-

Extract 1.0 mL aliquots at pre-defined intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes).

-

Immediately quench the reaction by adding 10 µL of 1 M sodium thiosulfate to neutralize residual reactive oxygen/nitrogen species.

Step 4: Analytical Quantification via LC/(-)ESI-MS/MS

-

Inject the quenched samples into a High-Performance Liquid Chromatograph (HPLC) coupled to a tandem mass spectrometer.

-

Utilize a C18 reverse-phase column with a gradient elution of water/acetonitrile (both containing 0.1% formic acid).

-

Operate the ESI source in negative ion mode . Nitrocatechols readily deprotonate, yielding strong

precursor ions at m/z 168[5]. -

Monitor the specific MRM transitions for 3M4NC and 3M5NC. Note: Baseline chromatographic separation is mandatory as both isomers share the exact same mass and similar fragmentation patterns.

Fig 2: Self-validating experimental workflow for 3MC photooxidation and analysis.

Translational Relevance for Drug Development

While primarily studied in atmospheric contexts, the photooxidation of 3MC to 3M4NC holds profound implications for pharmacology:

-

Biomimetic Stress Modeling: Endogenous catecholamines (dopamine, norepinephrine) undergo similar nitrosative stress pathways in neurodegenerative diseases. 3MC acts as a simplified kinetic model for evaluating how radical scavengers can protect the catechol moiety from irreversible nitration[7].

-

Pharmacophore Stability: The nitrocatechol ring is the core pharmacophore of critical Parkinson's disease medications (e.g., entacapone, tolcapone). Understanding the photochemical degradation rates (

M⁻¹·s⁻¹) of methylnitrocatechols[3] directly informs the photostability testing, formulation, and shelf-life modeling of these active pharmaceutical ingredients.

References

-

Frka, G., Šala, M., Kroflič, A., Huš, M., Čusak, A., & Grgić, I. (2016). "Quantum Chemical Calculations Resolved Identification of Methylnitrocatechols in Atmospheric Aerosols." Environmental Science & Technology, 50(11), 5526–5535.

-

Vidović, K., Kroflič, A., Šala, M., & Grgić, I. (2018). "Nighttime Aqueous-Phase Formation of Nitrocatechols in the Atmospheric Condensed Phase." Environmental Science & Technology, 52(17), 9722–9730.

-

Vidović, K., Laaksonen, A., & Grgić, I. (2020). "Aqueous-Phase Brown Carbon Formation from Aromatic Precursors under Sunlight Conditions." Atmosphere, 11(2), 131.

-

Pillar-Little, E. A., & Guzman, M. I. (2022). "Oxidation of Catechols at the Air–Water Interface by Nitrate Radicals." Journal of the American Chemical Society / PMC, 144(43), 19746–19758.

Sources

- 1. api.mycongressonline.net [api.mycongressonline.net]

- 2. Quantum Chemical Calculations Resolved Identification of Methylnitrocatechols in Atmospheric Aerosols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Oxidation of Catechols at the Air–Water Interface by Nitrate Radicals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Toxicity profile of nitrocatechols in aquatic environments

An In-Depth Technical Guide to the Ecotoxicity of Nitrocatechols in Aquatic Environments

Executive Summary

Nitrocatechols (NCs), a prominent subclass of nitrated monoaromatic hydrocarbons (NMAHs), are ubiquitous environmental contaminants originating from biomass burning, anthropogenic aerosols, and the degradation of industrial explosives and pesticides[1]. Furthermore, the nitrocatechol pharmacophore is a critical structural motif in several central nervous system therapeutics, such as the catechol-O-methyltransferase (COMT) inhibitors entacapone and tolcapone used in Parkinson's disease[2].

As these compounds increasingly deposit into aquatic ecosystems via atmospheric washout and pharmaceutical runoff, understanding their toxicological profile is paramount for environmental scientists and drug development professionals. This whitepaper synthesizes the mechanistic pathways, quantitative toxicity profiles, and validated experimental methodologies required to accurately assess the aquatic toxicity of nitrocatechols.

Mechanistic Pathways of Nitrocatechol Toxicity

The toxicity of nitrocatechols in aquatic organisms is primarily driven by their ability to act as protonophores. The presence of the electron-withdrawing nitro group on the catechol ring significantly increases the acidity of the hydroxyl protons. In the physiological pH of aquatic organisms, this allows NCs to easily cross biological membranes and disrupt cellular bioenergetics.

Mitochondrial Uncoupling and Oxidative Stress

Upon selective cellular uptake—often mediated by organic anion transporters such as Oatp1d1 in aquatic vertebrates—nitrocatechols accumulate in the cytoplasm[1]. Within the cell, they partition into the mitochondrial membrane. By shuttling protons across the inner mitochondrial membrane, NCs dissipate the electrochemical proton gradient (

Disruption of Lipid Homeostasis

The accumulation of ROS induces lipid peroxidation, compromising membrane integrity. In developing organisms, such as zebrafish (Danio rerio) embryos, exposure to sublethal concentrations of NCs leads to the rapid depletion of neutral lipids in the yolk sac, causing severe developmental delays, pericardial edema, and hypopigmentation[1][4].

Mechanistic pathway of nitrocatechol-induced cellular toxicity and apoptosis.

Quantitative Ecotoxicity Profiles

Nitrocatechols exhibit potent toxicity across multiple trophic levels in aquatic environments. They represent the most chronically toxic constituents among NMAHs in algal assays and demonstrate high acute cytotoxicity in fish cell lines[1].

Table 1: Summary of Nitrocatechol Toxicity Thresholds

| Organism / Model | Assay Type | Target Compound | IC50 / LC50 Range | Key Pathological Observations |

| Scenedesmus subspicatus (Algae) | Chronic Toxicity | Nitrocatechols (Mixture) | 0.6 – 1.1 mg/L | Severe growth inhibition[1] |

| PLHC-1 (Fish Cells) | Acute Cytotoxicity | 4-Nitrocatechol | 3.1 – 4.1 mg/L | Cellular apoptosis, ROS buildup[1][3] |

| Danio rerio (Zebrafish) | Embryotoxicity | Substituted NCs | 6.0 – 29.9 mg/L | Pericardial edema, lipid depletion[1][5] |

The Role of Environmental Speciation

A critical, often overlooked factor in aquatic toxicology is chemical speciation. The total concentration of a pollutant rarely equals its bioavailable fraction. For example, in slightly alkaline aquatic systems (pH ~8.2), nitrocatechols readily form quasi-reversible di-nitrocatecholate complexes with trace metals like Copper (Cu(II)), yielding

-

Causality Insight: This complexation decreases the immediate toxicity of the environment because the bulky metal-ligand complex cannot easily permeate cellular membranes. However, if environmental acidification occurs (pH lowering), these complexes degrade, releasing highly labile, free Cu(II) and NC species, resulting in a sudden spike in toxicity[6].

Standardized Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are recommended for profiling the aquatic toxicity of nitrocatechol derivatives.

Workflow 1: Zebrafish Embryo Toxicity (ZFET) & Lipid Profiling

Zebrafish embryos are utilized because their rapid, transparent ex utero development allows for real-time morphological and biochemical assessment without invasive procedures.

Step-by-Step Protocol:

-

Embryo Selection: Collect fertilized Danio rerio embryos. Select healthy embryos at the sphere stage (<4 hours post-fertilization, hpf) using a stereomicroscope.

-

Exposure Setup: Transfer embryos to 24-well plates (1 embryo/well) containing 2 mL of E3 medium spiked with varying concentrations of the target nitrocatechol (e.g., 0.1 to 30 mg/L). Include a 0.1% DMSO solvent control.

-

Morphological Assessment: Incubate at 28°C under a 14:10 light/dark cycle. At 24, 48, and 72 hpf, record mortality, hatching rates, and teratogenic endpoints (e.g., chorda deformity, pericardial edema)[1][7].

-

Lipid Homeostasis Validation (72 hpf):

-

Fix a subset of sublethal embryos in 4% paraformaldehyde overnight.

-

Wash with PBS and incubate in 60% isopropanol.

-

Stain with 0.3% Oil Red O solution for 2 hours to visualize neutral lipids[4].

-

Rationale: Because NCs disrupt mitochondrial bioenergetics, embryos are forced to rapidly consume yolk lipids to survive, making lipid depletion a highly sensitive biomarker for sublethal metabolic stress.

-

Step-by-step workflow for Zebrafish Embryo Toxicity (ZFET) assessment.

Workflow 2: Electrochemical Speciation Profiling (Voltammetry)

To account for the bioavailability shifts caused by metal complexation, electrochemical profiling must accompany biological assays.

Step-by-Step Protocol:

-

Electrode Preparation: Utilize a hanging mercury drop electrode (HMDE) as the working electrode, an Ag/AgCl reference electrode, and a platinum wire auxiliary electrode. Rationale: Mercury electrodes provide a highly reproducible surface and a wide cathodic potential window necessary for reducing nitro groups[6].

-

Sample Matrix: Prepare a simulated aquatic matrix (e.g., 0.1 M NaCl, buffered to pH 8.2).

-

Titration: Add the nitrocatechol standard (e.g., 4-nitrocatechol) to the cell. Perform baseline Square Wave Voltammetry (SWV) to identify the reduction peak of the free nitro group.

-

Complexation Tracking: Titrate Cu(II) into the solution. Monitor the emergence of a new voltammetric reduction peak corresponding to the

complex. -

pH Stress Test: Gradually lower the pH of the solution to 6.0 using dilute

and record the degradation of the complex peak, validating the environmental release of the toxic free-NC species[6].

Implications for Drug Development

For pharmaceutical scientists developing novel COMT inhibitors or other nitrocatechol-containing drugs, these ecotoxicological findings are critical. While drugs like entacapone are engineered to avoid the clinical hepatotoxicity seen in earlier analogs like tolcapone[2], their environmental persistence post-excretion must be evaluated. Regulatory bodies increasingly require Environmental Risk Assessments (ERAs). Demonstrating an understanding of how a drug's pharmacophore behaves in aquatic systems—specifically regarding mitochondrial uncoupling and metal complexation—is essential for modern, sustainable drug design.

References

- Ecotoxicity of Nitrated Monoaromatic Hydrocarbons in Aquatic Systems: Emerging Risks from Atmospheric Deposition of Biomass Burning and Anthropogenic Aerosols. MDPI.

- Integrating voltammetry in ecotoxicology: Cu(II)-nitrocatechol complexes formation as a driver of Cu(II)

- Entacapone | C14H15N3O5 | CID 5281081. PubChem - NIH.

- Stop burning the biomass to protect your lungs. EurekAlert!.

- (A) Representative images of 72 hpf zebrafish embryos stained with Oil...

- Embryotoxicity of nitrophenols to the early life stages of zebrafish (Danio rerio).

- Ecotoxicity of Nitrated Monoaromatic Hydrocarbons in Aqu

Sources

- 1. mdpi.com [mdpi.com]

- 2. Entacapone | C14H15N3O5 | CID 5281081 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Stop burning the biomass to protect your lungs | EurekAlert! [eurekalert.org]

- 4. researchgate.net [researchgate.net]

- 5. Ecotoxicity of Nitrated Monoaromatic Hydrocarbons in Aquatic Systems: Emerging Risks from Atmospheric Deposition of Biomass Burning and Anthropogenic Aerosols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Integrating voltammetry in ecotoxicology: Cu(II)-nitrocatechol complexes formation as a driver of Cu(II) and nitrocatechol toxicity in aquatic systems FULIR [fulir.irb.hr]

- 7. researchgate.net [researchgate.net]

3-Methyl-4-Nitrocatechol (3M4NC): A Critical Biomass Burning Tracer in PM2.5

Executive Summary

The accurate source apportionment of fine particulate matter (PM2.5) is a critical imperative for environmental scientists, toxicologists, and drug development professionals focusing on respiratory pharmacology. Among the complex matrix of secondary organic aerosols (SOA), 3-methyl-4-nitrocatechol (3M4NC) has emerged as a highly specific, stable, and bioaccessible atmospheric tracer for biomass burning[1].

Unlike primary tracers such as levoglucosan, which are emitted directly from combustion, 3M4NC is a secondary product formed via atmospheric photooxidation. This whitepaper provides an in-depth technical analysis of the atmospheric formation kinetics of 3M4NC, its toxicological implications for pulmonary drug development, and a self-validating analytical methodology for its quantification using LC-ESI-MS/MS.

Atmospheric Chemistry & Formation Kinetics

Biomass burning emits substantial quantities of volatile organic compounds (VOCs), including phenolic species like m-cresol. In the atmosphere, m-cresol undergoes rapid gas-phase oxidation initiated by hydroxyl (OH) radicals during the day or nitrate (NO3) radicals at night[1].

In the presence of nitrogen oxides (NOx), these intermediate phenoxy radicals undergo nitration. The electron-donating properties of the hydroxyl and methyl groups direct the nitro group to specific positions on the aromatic ring, resulting in a series of methyl-nitrocatechol isomers, primarily 4-methyl-5-nitrocatechol (4M5NC) and 3-methyl-4-nitrocatechol (3M4NC)[1][2]. Due to their low vapor pressures, these nitrated compounds rapidly partition from the gas phase into the aerosol phase, contributing significantly to the regional organic aerosol loading[3].

Atmospheric formation pathway of 3M4NC from biomass burning emissions.

Toxicological Implications for Respiratory Drug Development

For drug development professionals engineering therapeutics for chronic obstructive pulmonary disease (COPD) or asthma, understanding the chemical constituents of inhaled PM2.5 is vital. Environmental confounders directly impact drug efficacy during clinical trials, and 3M4NC is a highly active toxicological agent[4].

Bioaccessibility in Lung Lining Fluid

When PM2.5 is inhaled, the biological activity of its constituents depends on their dissolution in the epithelial lung lining fluid (LLF). Studies utilizing simulated LLFs—such as artificial lysosomal fluid (ALF) and Gamble's solution—demonstrate that nitrocatechols like 3M4NC have a bioaccessibility exceeding 95%[5].

Redox Cycling and Oxidative Stress

Once dissolved in the LLF, nitrocatechols act as potent redox-cycling agents. The adjacent hydroxyl groups on the catechol ring readily undergo auto-oxidation or enzymatic oxidation to form ortho-quinones, generating reactive oxygen species (ROS) such as superoxide and hydrogen peroxide in the process[4]. This continuous ROS generation overwhelms cellular antioxidant defenses, triggering oxidative stress, upregulating pro-inflammatory cytokines, and inducing cytotoxicity in alveolar macrophages and epithelial cells.

Toxicological mechanism of 3M4NC-induced oxidative stress in pulmonary systems.

Analytical Methodology: LC-ESI-MS/MS Protocol

The quantification of 3M4NC in complex aerosol matrices requires rigorous sample preparation to prevent analyte loss. The following protocol outlines a self-validating workflow optimized for high recovery and reproducibility[5][6].

Causality in Experimental Design

-

Why use EDTA during extraction? Nitrocatechols possess adjacent hydroxyl groups that act as strong bidentate ligands. In PM2.5 dust, transition metals (e.g., Fe, Cu) are abundant. Without a chelating agent, 3M4NC forms insoluble complexes with these metals, drastically reducing recovery. Adding EDTA (3.4 nmol/mL) to the extraction solvent competitively binds these metals, keeping 3M4NC free in solution[5].

-

Why use Negative Electrospray Ionization (ESI-)? The strong electron-withdrawing nature of the nitro group increases the acidity of the phenolic hydroxyls. This facilitates efficient deprotonation to form [M-H]⁻ ions (m/z 168) even in slightly acidic mobile phases (pH 3), which are necessary to maintain sharp chromatographic peak shapes on reverse-phase columns[6].

-

Why use 4M5NC as a surrogate standard? Pure analytical standards for 3M4NC are not commercially available. 4-methyl-5-nitrocatechol (4M5NC) is an isomer with identical molecular weight (169 Da) and nearly identical ionization efficiency under ESI-MS conditions, making it a scientifically valid surrogate for calibration[5][6].

Step-by-Step Workflow

-

Filter Spiking: Punch a 1.5 cm² section of the PM2.5 quartz fiber filter. Spike with 100 ng of 4-nitrophenol-d4 as an internal standard to track extraction efficiency.

-

Ultrasonic Extraction: Submerge the filter in 10 mL of a methanolic solution containing EDTA. Sonicate for 5 minutes. Repeat this extraction three times and pool the extracts.

-

Concentration: Evaporate the pooled extract to 0.5 mL using a TurboVap under a gentle stream of high-purity nitrogen (40 °C bath).

-

Filtration: Pass the concentrate through a 0.2-μm PTFE syringe filter to remove insoluble particulate matter. Evaporate to near dryness and reconstitute in a methanol/water mixture (3:7, v/v) containing 5 mM ammonium formate buffer (pH 3).

-

LC-MS/MS Analysis: Inject 10 μL onto a reverse-phase column (e.g., Atlantis T3). Elute isocratically at 0.2 mL/min using methanol/tetrahydrofuran/water (30:15:55, v/v/v) with 5 mM ammonium formate (pH 3). Monitor the [M-H]⁻ ion at m/z 168 in single ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

Analytical workflow for the extraction and quantification of 3M4NC from PM2.5.

Quantitative Data & Field Observations

The concentration of 3M4NC and related nitrocatechols exhibits strong seasonal and spatial variability, heavily dictated by residential wood burning and atmospheric conditions.

Table 1: Physicochemical Properties of 3M4NC

| Property | Value / Description |

| Molecular Formula | C₇H₇NO₄ |

| Molecular Weight | 169.13 g/mol |

| Precursor VOC | m-cresol (emitted from lignin pyrolysis) |

| Primary Atmospheric Sink | Gas-to-particle partitioning into PM2.5 |

| Inhalation Bioaccessibility | >95% in simulated lung lining fluids |

Table 2: Comparative PM Ambient Concentrations of Nitrocatechols[1][5]

| Environment / Season | Primary Source | Total Methyl-Nitrocatechols (ng/m³) | 3M4NC Contribution |

| Rural / Winter | Residential Wood Burning | 15.0 - 29.0 | High |

| Urban / Winter | Mixed (Biomass + Traffic) | 5.0 - 15.0 | Moderate |

| Urban / Summer | Traffic / Photochemistry | < 1.0 | Negligible |

Note: In winter PM samples, nitrocatechols can represent up to 96% of the total nitrated monoaromatic hydrocarbons (NMAHs), underscoring their dominance as biomass burning markers[5].

References

-

Iinuma, Y., et al. (2010). Methyl-Nitrocatechols: Atmospheric Tracer Compounds for Biomass Burning Secondary Organic Aerosols. Environmental Science & Technology. Available at:[Link]

-

Kitanovski, Z., et al. (2012). Characterization of nitrocatechols and related tracers in atmospheric biomass burning organic aerosol. ResearchGate. Available at:[Link]

-

Kitanovski, Z., et al. (2020). Nitrated monoaromatic hydrocarbons (nitrophenols, nitrocatechols, nitrosalicylic acids) in ambient air: levels, mass size distributions and inhalation bioaccessibility. Environmental Science and Pollution Research. Available at:[Link]

-

Kitanovski, Z., et al. (2020). Composition and mass size distribution of nitrated and oxygenated aromatic compounds in ambient particulate matter from southern and central Europe – implications for the origin. Atmospheric Chemistry and Physics. Available at:[Link]

-

Yee, L. D., et al. (2013). Secondary organic aerosol formation from biomass burning intermediates: phenol and methoxyphenols. Atmospheric Chemistry and Physics. Available at:[Link]

-

Cvetkovic, A., et al. (2023). Ecotoxicity of Nitrated Monoaromatic Hydrocarbons in Aquatic Systems: Emerging Risks from Atmospheric Deposition of Biomass Burning and Anthropogenic Aerosols. Toxics. Available at:[Link]

Sources

- 1. Methyl-nitrocatechols: atmospheric tracer compounds for biomass burning secondary organic aerosols [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. acp.copernicus.org [acp.copernicus.org]

- 4. Ecotoxicity of Nitrated Monoaromatic Hydrocarbons in Aquatic Systems: Emerging Risks from Atmospheric Deposition of Biomass Burning and Anthropogenic Aerosols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nitrated monoaromatic hydrocarbons (nitrophenols, nitrocatechols, nitrosalicylic acids) in ambient air: levels, mass size distributions and inhalation bioaccessibility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ACP - Composition and mass size distribution of nitrated and oxygenated aromatic compounds in ambient particulate matter from southern and central Europe â implications for the origin [acp.copernicus.org]

Biochemical Pathways of 2,6-Dinitrotoluene Degradation Yielding 3M4NC: A Technical Guide for Bioremediation and Enzymatic Engineering

Executive Summary

The recalcitrance of dinitrotoluenes (DNTs) in environmental matrices presents a significant challenge for bioremediation and pharmaceutical feedstock management. While the degradation of 2,4-DNT is well-characterized, the mineralization of 2,6-dinitrotoluene (2,6-DNT) requires a distinct, specialized biochemical pathway. This whitepaper provides an in-depth technical analysis of the oxidative pathway utilized by specific bacterial strains (e.g., Burkholderia cepacia JS850 and Hydrogenophaga palleronii JS863) to degrade 2,6-DNT into the critical intermediate 3-methyl-4-nitrocatechol (3M4NC)[1]. Designed for researchers and drug development professionals, this guide synthesizes pathway mechanics, kinetic data, and self-validating experimental protocols.

Mechanistic Overview of the 2,6-DNT Degradation Pathway

The bacterial degradation of 2,6-DNT is initiated by a highly specific dioxygenation event. Unlike reductive pathways that often lead to dead-end, toxic aminonitrotoluene intermediates, the aerobic oxidative pathway ensures complete mineralization[2].

The initial enzymatic attack is catalyzed by 2,6-DNT dioxygenase , a multicomponent enzyme system that introduces two hydroxyl groups into the aromatic ring. This reaction simultaneously displaces one of the nitro groups, releasing it as aqueous nitrite (NO₂⁻), and yields 3-methyl-4-nitrocatechol (3M4NC) [1].

Following its formation, 3M4NC does not undergo a second denitration prior to ring cleavage. Instead, it serves as the direct substrate for an extradiol ring cleavage enzyme (a meta-cleavage dioxygenase). This cleavage yields 2-hydroxy-5-nitro-6-oxohepta-2,4-dienoic acid, which is subsequently converted to 2-hydroxy-5-nitropenta-2,4-dienoic acid, channeling the carbon skeleton into the TCA cycle[3].

Biochemical pathway of 2,6-DNT degradation yielding 3M4NC and subsequent meta-ring cleavage.

Causality and Self-Validating Systems in Protocol Design

When designing assays to isolate and quantify 3M4NC, empirical rigor must be built into the protocol itself. The methodologies described below are engineered as self-validating systems :

-

Stoichiometric Validation (The Nitrite Checkpoint): The conversion of 2,6-DNT to 3M4NC is accompanied by the equimolar release of nitrite[1]. By simultaneously assaying the culture fluid for 3M4NC (via HPLC) and nitrite (via colorimetric Griess assay), researchers create a closed-loop validation. A stoichiometric mismatch immediately flags alternative degradation pathways or incomplete dioxygenase activity.

-

pH-Driven Partitioning (The Extraction Checkpoint): 3M4NC is a substituted catechol with a pKa that renders it partially ionized at neutral pH. During extraction, the aqueous phase must be strictly acidified before the addition of ethyl acetate[1]. This forces the phenolic hydroxyl groups into a fully protonated, lipophilic state. If the organic extraction yield unexpectedly drops, measuring the aqueous phase pH serves as an immediate diagnostic tool to verify protocol adherence.

Experimental Workflows & Methodologies

To accurately study the kinetics of 2,6-DNT degradation, researchers must isolate 3M4NC from complex biological matrices. The following protocol details the extraction and purification of 3M4NC from cell-free culture fluids of Burkholderia cepacia strain R34 or JS850[1].

Protocol: Extraction and Purification of 3M4NC

Step 1: Analyte Concentration via Solid-Phase Extraction (SPE)

-

Action: Pass the cell-free culture fluid containing 2,6-DNT and 3M4NC through a C18, 35-cm³ solid-phase extraction cartridge.

-

Causality: 3M4NC is highly polar. Direct liquid-liquid extraction from large volumes of aqueous media is inefficient and prone to emulsion formation. SPE concentrates the analytes onto a hydrophobic stationary phase, allowing for high-throughput processing[1].

Step 2: Selective Desorption

-

Action: Elute the cartridge with a methanol-water mixture at a 30:70 ratio.

-

Causality: This specific polarity index selectively desorbs the moderately polar 3M4NC while leaving highly hydrophobic cellular contaminants irreversibly bound to the C18 matrix[1].

Step 3: Solvent Removal and Acidification

-

Action: Remove the methanol via flash evaporation. Acidify the remaining aqueous phase to pH < 3 using HCl.

-

Causality: Flash evaporation prevents the thermal degradation of the heat-sensitive catechol ring. Acidification is the critical self-validating step that protonates the hydroxyl groups, ensuring quantitative partitioning in the next step[1].

Step 4: Organic Partitioning and HPLC Purification

-

Action: Extract the acidified aqueous phase with ethyl acetate. Evaporate the ethyl acetate, dissolve the residue in a minimal volume of acetonitrile, and purify via semipreparative HPLC.

-

Causality: Ethyl acetate provides the optimal dipole moment to solvate the protonated 3M4NC. Acetonitrile ensures complete compatibility with the mobile phase of the subsequent reverse-phase HPLC purification[1].

Step-by-step experimental workflow for the extraction and purification of 3M4NC from culture fluid.

Quantitative Data & Kinetic Parameters

The enzymatic characterization of 3M4NC extradiol dioxygenase requires precise spectrophotometric tracking. The cleavage of the aromatic ring generates a distinct yellow metabolite (Compound X/Y) with a measurable isosbestic point. Below is a summary of the critical quantitative parameters required to validate the enzymatic assays[1].

| Parameter | Value / Condition | Scientific Significance |

| Enzyme Assay Volume | 1.0 mL (0.1 μmol 3M4NC, 9.8 μmol Na-Phosphate, pH 7.0) | Standardized conditions ensure reproducible Michaelis-Menten kinetic modeling. |

| Molar Extinction Coefficient (E₃₇₅) | 16.8 mM⁻¹ cm⁻¹ (for the meta-cleavage product) | Enables highly accurate, real-time spectrophotometric quantification of ring cleavage. |

| Isosbestic Point | 435 nm | Confirms that the conversion of 3M4NC to the ring-cleaved product occurs without the accumulation of stable intermediates. |

| Nitrite Release Ratio | 1:1 (Nitrite : 3M4NC) | Validates the primary dioxygenase-mediated denitration mechanism. |

| SPE Elution Ratio | 30:70 (Methanol : Water) | Maximizes recovery yield while excluding lipophilic cellular debris. |

Conclusion

The degradation of 2,6-DNT to 3M4NC represents a triumph of microbial metabolic adaptation. By utilizing a highly specific dioxygenase to force the denitration and hydroxylation of the aromatic ring, bacteria bypass the toxic dead-ends associated with reductive pathways. For researchers and drug development professionals, mastering the extraction, purification, and enzymatic assay of 3M4NC provides a foundational blueprint for engineering novel biocatalysts capable of remediating recalcitrant nitroaromatic compounds. Adhering to the self-validating protocols outlined in this guide ensures high-fidelity data, safeguarding the integrity of downstream kinetic and structural analyses.

References

1.[1] Aerobic Degradation of Dinitrotoluenes and Pathway for Bacterial Degradation of 2,6-Dinitrotoluene - PMC. National Institutes of Health (NIH).[Link] 2.[3] Aerobic Degradation of Dinitrotoluenes and Pathway for Bacterial Degradation of 2,6-Dinitrotoluene. Applied and Environmental Microbiology - ASM Journals.[Link] 3.[2] Biological Treatment of Nitroaromatics in Wastewater. MDPI.[Link]

Sources

Methodological & Application

Application Note: HPLC-MS/MS Quantification of 3-Methyl-4-Nitrocatechol in Environmental Aerosols

Introduction and Environmental Significance

3-Methyl-4-nitrocatechol (3M4NC) is a highly specific molecular tracer for secondary biomass burning organic aerosols (BBOA)[1]. Formed in the atmosphere via the aqueous-phase or gas-phase nitration of primary lignin pyrolysis products (such as 3-methylcatechol) by NO₂⁺, NO₃•, or HNO₂, 3M4NC is a major constituent of atmospheric brown carbon (BrC)[2][3]. Because BrC strongly absorbs near-UV and visible light, accurate quantification of 3M4NC is critical for climate modeling and understanding the radiative forcing of atmospheric aerosols[3][4].

This application note details a robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) methodology for the extraction, chromatographic resolution, and highly sensitive quantification of 3M4NC.

Atmospheric formation pathway of 3M4NC and its isomer 3M5NC from biomass burning emissions.

Physicochemical Properties

Understanding the chemical nature of 3M4NC is essential for optimizing its extraction and chromatographic retention. The presence of two hydroxyl groups and a nitro group makes this compound highly polar and water-soluble[5].

Table 1: Chemical and Physical Properties of 3M4NC [6]

| Property | Value |

| IUPAC Name | 3-methyl-4-nitrobenzene-1,2-diol |

| Molecular Formula | C₇H₇NO₄ |

| Monoisotopic Mass | 169.0375 Da |

| Predicted XLogP3 | 1.4 |

| Precursor Ion [M-H]⁻ | m/z 168.03 |

Methodological Design and Causality (E-E-A-T)

Extraction Rationale

Due to the high polarity and water solubility of nitrated monoaromatic hydrocarbons (NMAHs), non-polar solvents (e.g., hexane, dichloromethane) yield extremely poor recoveries. Optimal extraction of 3M4NC from quartz or Teflon aerosol filters is achieved using highly polar solvents such as ultrapure water or methanol[5].

Chromatographic Rationale

Standard C18 columns often struggle to retain highly polar aromatic diols, leading to early elution and ion suppression from matrix interferences. We recommend a polar-endcapped or high-aqueous compatible column (e.g., Waters Atlantis T3). Crucial Step: The mobile phase must be heavily buffered at pH 3 (using 5 mM ammonium formate and formic acid). The pKa of the catecholic hydroxyl groups is approximately 4.5; maintaining the mobile phase at pH 3 ensures the molecule remains fully protonated (neutral) during the chromatographic run, preventing peak tailing and ensuring sharp, symmetrical resolution from its isomer, 3-methyl-5-nitrocatechol (3M5NC)[7].

Mass Spectrometry Rationale

3M4NC is detected using Negative Electrospray Ionization (ESI-), which easily deprotonates the phenolic hydroxyl groups to form the [M-H]⁻ precursor at m/z 168.0[6]. The primary fragmentation pathway (168.0 → 138.0) involves the loss of a nitroso radical (NO). This specific loss is driven by an intermolecular rearrangement (R-NO₂ to R-O-N=O), which is highly resonance-stabilized by the electron-donating hydroxyl group in the para position relative to the nitro group[8][9].

Step-by-Step Experimental Protocol

Aerosol Sample Preparation

-

Filter Spiking: Spike the collected PM₂.₅/PM₁₀ quartz fiber filter section with 100 ng of an appropriate internal standard (e.g., picric acid or isotopically labeled 4-nitrophenol)[5].

-

Ultrasonic Extraction: Submerge the chopped filter in 10 mL of LC-MS grade Methanol (or ultrapure water) in a glass vial. Extract via ultrasonication in an ice bath (4 °C) for 30 minutes to prevent thermal degradation.

-

Concentration: Combine extracts (if multiple cycles are performed) and evaporate to near dryness under a gentle stream of high-purity nitrogen (99.999%) at room temperature.

-

Reconstitution & Filtration: Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 90% Water / 10% Acetonitrile with 5 mM ammonium formate, pH 3). Filter the solution through a 0.22 µm PTFE syringe filter directly into an autosampler vial[5][7].

Analytical workflow for the extraction and quantification of 3M4NC from aerosol filters.

HPLC Gradient Conditions

-

Column: Waters Atlantis T3 (150 mm × 2.1 mm i.d., 3-μm particle size) or equivalent[3].

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Mobile Phase A: Ultrapure Water containing 5 mM ammonium formate, adjusted to pH 3 with formic acid.

-

Mobile Phase B: LC-MS Grade Acetonitrile.

-

Flow Rate: 0.3 mL/min

Table 2: HPLC Gradient Program [3][9]

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 2.0 | 90 | 10 |

| 10.0 | 10 | 90 |

| 13.0 | 10 | 90 |

| 13.1 | 90 | 10 |

| 18.0 | 90 | 10 |

MS/MS (MRM) Parameters

Operate the triple quadrupole mass spectrometer in negative ESI mode. Capillary voltage should be optimized around -1000 V to -2500 V depending on the instrument[7].

Table 3: MRM Transitions for 3M4NC [8][9]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose | Fragment Identity |

| 3M4NC | 168.0 | 138.0 | 15 | Quantifier | Loss of NO |

| 3M4NC | 168.0 | 123.0 | 25 | Qualifier | Loss of CH₃NO |

(Note: Due to the lack of a commercially available authentic 3M4NC standard in some regions, concentrations are frequently calculated using the calibration curve of its structural isomer, 4-methyl-5-nitrocatechol (4M5NC), assuming equivalent ionization efficiency[7].)

References

- Aqueous-phase formation of methylnitrocatechols as important SOA tracers of biomass burning organic aerosols MyCongressOnline

- PubChemLite: 3-methyl-4-nitrocatechol (C7H7NO4) Université du Luxembourg

- Ecotoxicity of Nitrated Monoaromatic Hydrocarbons in Aquatic Systems: Emerging Risks from Atmospheric Deposition of Biomass Burning and Anthropogenic Aerosols MDPI

- Nitrated monoaromatic hydrocarbons (nitrophenols, nitrocatechols, nitrosalicylic acids) in ambient air: levels, mass size distribution... D-NB.info

- Quantum Chemical Calculations Resolved Identification of Methylnitrocatechols in

- Investigation of High Resolution Mass Spectrometry to Study the Formation and Evolution of Secondary Organic Aerosol White Rose University Consortium

- Aqueous-Phase Brown Carbon Formation from Aromatic Precursors under Sunlight Conditions MDPI

- Nitrated monoaromatic hydrocarbons in ambient air: levels, mass size distributions and inhal

- Oxidation of Catechols at the Air–Water Interface by Nitrate Radicals ACS Public

Sources

- 1. api.mycongressonline.net [api.mycongressonline.net]

- 2. Quantum Chemical Calculations Resolved Identification of Methylnitrocatechols in Atmospheric Aerosols [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. PubChemLite - 3-methyl-4-nitrocatechol (C7H7NO4) [pubchemlite.lcsb.uni.lu]

- 7. Nitrated monoaromatic hydrocarbons (nitrophenols, nitrocatechols, nitrosalicylic acids) in ambient air: levels, mass size distributions and inhalation bioaccessibility - PMC [pmc.ncbi.nlm.nih.gov]

- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

Extraction of nitrocatechols from atmospheric aerosol filter samples

Application Note & Protocol

Topic: High-Efficiency Extraction of Nitrocatechols from Atmospheric Aerosol Filter Samples for Accurate Environmental Monitoring

Audience: Researchers, environmental scientists, and analytical chemists.

Introduction: The Significance of Atmospheric Nitrocatechols

Nitrocatechols and their derivatives (e.g., methylnitrocatechols) are a class of nitro-aromatic compounds increasingly recognized for their substantial role in atmospheric chemistry. They are significant components of "brown carbon" (BrC), a type of light-absorbing organic aerosol that can alter the Earth's radiative balance by absorbing solar radiation[1][2]. These compounds are primarily formed in the atmosphere through the oxidation of precursors like catechol and cresol, which are emitted in large quantities from biomass burning and other combustion processes[3][4][5]. The formation pathways involve both daytime photochemical reactions with hydroxyl (OH) radicals and nighttime chemistry initiated by nitrate (NO3) radicals, making them ubiquitous in various atmospheric environments[1][3][6].

Given their atmospheric prevalence and potential to act as tracers for secondary organic aerosol (SOA) from biomass burning, accurate quantification is critical[4][7]. Furthermore, nitrated aromatic compounds are of toxicological concern, with some demonstrating adverse health effects, although the toxicology of nitrocatechols is still an emerging field of study[8].

This application note provides a comprehensive, field-proven protocol for the extraction of nitrocatechols from collected atmospheric aerosol filter samples. The methodology is designed to maximize extraction efficiency and minimize analyte degradation, ensuring high-quality data for subsequent analysis by techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).

Guiding Principles of Extraction

The goal of this protocol is to quantitatively transfer nitrocatechol analytes from a solid filter matrix into a liquid solvent, while simultaneously minimizing the co-extraction of interfering compounds. The success of this solid-liquid extraction process hinges on several key factors.

The Critical Role of Solvent Selection

The choice of solvent is the most critical parameter in the extraction of organic compounds from particulate matter (PM) filters. An ideal solvent should:

-

Maximize Analyte Solubility: Possess a polarity that is well-matched to the target nitrocatechols.

-

Minimize Analyte Reactivity: Remain inert with respect to the target analytes to prevent degradation or artifact formation.

-

Effectively Penetrate the Filter Matrix: Wet the filter material and the collected particulate matter to facilitate analyte transfer.

-

Be Compatible with Downstream Analysis: Have a suitable boiling point for easy concentration and be compatible with analytical instrumentation (e.g., LC-MS).

While various solvents have been employed, studies have highlighted potential pitfalls. For instance, methanol, though a common choice, has been shown to potentially react with carbonyls in the aerosol matrix to form acetals, creating analytical artifacts[7]. In contrast, solvents like acetonitrile and ethyl acetate have demonstrated high extraction efficiencies with lower reactivity, making them preferable choices[7][9]. This protocol will focus on acetonitrile due to its excellent analyte compatibility and miscibility with water, which is often present in aerosol samples.

Enhancing Extraction with Physical Methods

To overcome the strong adsorption of analytes to the filter and particulate matter, physical agitation is necessary. Ultrasonication is a highly effective and widely used technique that employs high-frequency sound waves to induce cavitation in the solvent[10]. The rapid formation and collapse of microscopic bubbles create localized high-energy zones, which disrupt analyte-matrix interactions and accelerate the dissolution process, leading to higher extraction efficiency in a shorter time frame[10].

Materials and Reagents

Equipment

-

Ultrasonic bath (sonicator)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporation system or rotary evaporator

-

Solid-Phase Extraction (SPE) vacuum manifold

-

Analytical balance (4-5 decimal places)

-

Calibrated micropipettes

-

Glass vials (e.g., 15 mL conical tubes, 2 mL autosampler vials)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Forceps for filter handling

Chemicals and Standards

-

Acetonitrile (ACN), HPLC or Optima grade

-

Methanol (MeOH), HPLC or Optima grade

-

Ethyl Acetate, HPLC or Optima grade

-

Ultrapure water (18.2 MΩ·cm)

-

Formic acid or Acetic acid, LC-MS grade

-

Anhydrous sodium sulfate (for drying, optional)

-

Analytical standards for target nitrocatechols (e.g., 4-Nitrocatechol, 3-Methyl-5-nitrocatechol)

-

Isotopically labeled internal standards (recommended for highest accuracy)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent polymeric reversed-phase sorbent)[11]

Experimental Protocols

Workflow Overview

The entire process, from sample receipt to the final extract ready for analysis, is depicted below. This workflow is designed as a self-validating system, incorporating critical quality control checks at key stages.

Caption: Overall workflow for nitrocatechol extraction.

Protocol 1: Sample Handling and Preparation

Causality: This initial stage is critical for preventing sample contamination and ensuring the filter is in an optimal state for solvent interaction. Using isotopically labeled internal standards corrects for analyte loss during the multi-step process.

-

Record Filter Details: In a clean environment (e.g., a laminar flow hood), place the aerosol filter in a petri dish. Record the filter ID and total mass of collected particulate matter if available from prior gravimetric analysis[12].

-

Internal Standard Spiking: Spike the filter with a known amount of an isotopically labeled internal standard solution. This is a crucial QC step to account for matrix effects and recovery losses. Allow the solvent to evaporate for 5-10 minutes.

-

Filter Division: Using clean forceps and scissors, cut the filter into small pieces (approx. 1 cm x 1 cm) and place them into a 15 mL glass centrifuge tube. This increases the surface area available for solvent interaction.

Protocol 2: Ultrasonic Solvent Extraction

Causality: Acetonitrile is chosen for its high extraction efficiency and low reactivity with aerosol components[7]. Repetitive extraction cycles with fresh solvent ensure a more complete recovery of the target analytes.

-

Solvent Addition: Add 5 mL of acetonitrile to the centrifuge tube containing the filter pieces.

-

Vortexing: Cap the tube and vortex for 1 minute to ensure the filter pieces are fully submerged and wetted by the solvent.

-

Ultrasonication: Place the tube in an ultrasonic bath. Sonicate for 15 minutes. Note: Monitor the bath temperature to prevent excessive heating, which could degrade analytes.

-

Centrifugation: Remove the tube and centrifuge at 3000 rpm for 10 minutes to pellet the filter pieces and any insoluble particulate matter.

-

Supernatant Collection: Carefully pipette the supernatant (the clear liquid extract) into a clean collection tube. Be careful not to disturb the pellet.

-

Repeat Extraction: Add another 5 mL of fresh acetonitrile to the original tube with the filter debris. Repeat steps 2-5 twice more, combining the supernatants from all three extraction cycles. This triplicate extraction maximizes analyte recovery.

-

Concentration: Place the combined extract under a gentle stream of nitrogen in a heated block (not exceeding 35°C) until the volume is reduced to approximately 1 mL.

Protocol 3: Sample Cleanup with Solid-Phase Extraction (SPE)

Causality: Atmospheric aerosol extracts are complex matrices containing numerous organic and inorganic compounds that can interfere with LC-MS analysis (e.g., by causing ion suppression). SPE is a highly effective cleanup technique that isolates the nitrocatechols from these interferences based on their chemical properties[11][13]. A polymeric reversed-phase sorbent is ideal as it retains mid-polar compounds like nitrocatechols while allowing very polar interferences (like salts) to pass through.

Caption: Step-by-step Solid-Phase Extraction (SPE) protocol.

-

Cartridge Conditioning: Place an SPE cartridge (e.g., 60 mg polymeric reversed-phase) on the vacuum manifold. Pass 3 mL of methanol through the cartridge to wet the sorbent and wash away any impurities. Do not let the cartridge go dry.

-

Cartridge Equilibration: Pass 3 mL of ultrapure water through the cartridge to prepare the sorbent for the aqueous sample.

-

Sample Loading: Dilute the 1 mL concentrated extract from Protocol 2 with 9 mL of ultrapure water. Load this entire 10 mL volume onto the SPE cartridge. Apply a gentle vacuum so the sample passes through at a rate of 1-2 drops per second.

-

Washing: Wash the cartridge with 3 mL of 5% methanol in water. This step removes polar interferences while the target nitrocatechols remain bound to the sorbent[14].

-

Drying: Dry the cartridge under full vacuum for 5-10 minutes to remove residual water.

-

Elution: Place a clean collection vial inside the manifold. Elute the retained nitrocatechols by passing 2-3 mL of acetonitrile or methanol through the cartridge.

-